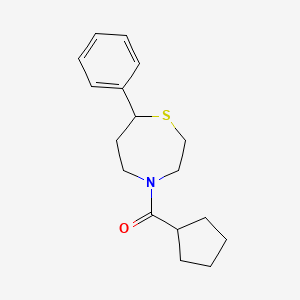

Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the thiazepane class of compounds. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. In

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Compounds related to Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone have been explored for their potential as antimicrobial and antitubercular agents. For example, a study reported the efficient synthesis of phenyl cyclopropyl methanones, which were evaluated for their anti-tubercular activities against M. tuberculosis H37Rv. The most active compounds demonstrated activity against multidrug-resistant (MDR) strains, highlighting their potential in treating tuberculosis (Dwivedi et al., 2005) An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents.

Synthesis and Chemical Properties

Research into cyclopentanone derivatives includes studies on their synthesis and chemical reactions. For instance, the phosphomolybdic acid has been used as a highly efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Reddy et al., 2012) Phosphomolybdic Acid: A Highly Efficient Solid Acid Catalyst for the Synthesis of trans-4,5-Disubstituted Cyclopentenones.

Anticancer Research

Cyclopentanone derivatives have also been investigated for their anticancer properties. A study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone revealed its ability to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia HL-60 cells. This suggests potential therapeutic applications in cancer treatment (Magalhães et al., 2013) (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells.

Enzyme Inhibition for Alzheimer's Disease

In the realm of neurodegenerative diseases, multifunctional amides derived from cyclopentanone have been synthesized, displaying moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds have been suggested as candidates for Alzheimer's disease therapy, emphasizing the importance of cyclopentanone derivatives in medicinal chemistry (Hassan et al., 2018) Exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking and dynamic simulation insights.

properties

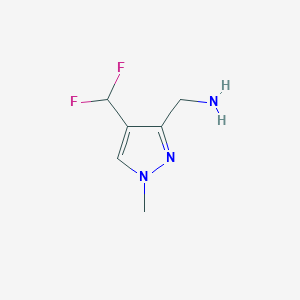

IUPAC Name |

cyclopentyl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NOS/c19-17(15-8-4-5-9-15)18-11-10-16(20-13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUBJHLSEMLFGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl(7-phenyl-1,4-thiazepan-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)

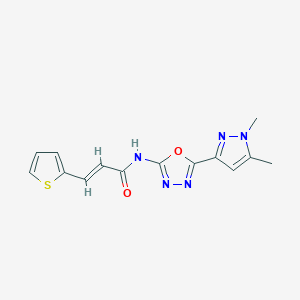

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)

![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)

![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)

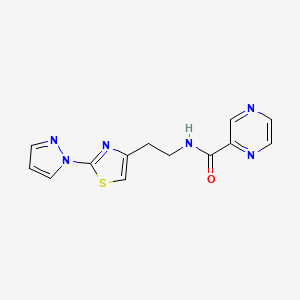

![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)